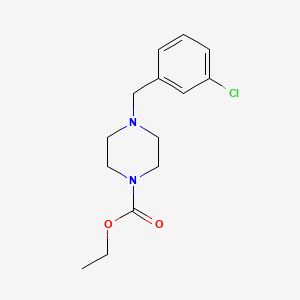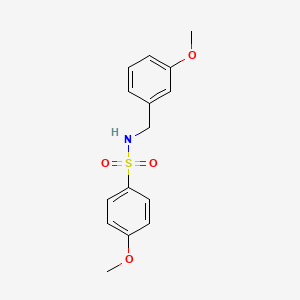
ethyl 4-(3-chlorobenzyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-CHLOROBENZYL)-1-METHYL-4-PIPERIDINYL ETHYL CARBONATE HYDROCHLORIDE” is somewhat similar to the one you’re asking about . It has a linear formula of C16H23Cl2NO3 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of a compound can often be inferred from its linear formula. For the similar compound “4-(3-CHLOROBENZYL)-1-METHYL-4-PIPERIDINYL ETHYL CARBONATE HYDROCHLORIDE”, the linear formula is C16H23Cl2NO3 .Chemical Reactions Analysis
Benzene, a component of many aromatic compounds, can undergo electrophilic aromatic substitution because aromaticity is maintained . Oxidation of alkyl side-chains is also a common reaction for alkylbenzenes .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
Ethyl 4-(3-chlorobenzyl)-1-piperazinecarboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of chirality, which is crucial for the activity of many drugs. For instance, it can be used to synthesize chiral alcohols that serve as building blocks for anticholesterol drugs, β-lactam antibiotics, anticancer drugs, and other significant pharmaceuticals .
Enzymatic Research
The compound’s benzylic position is particularly reactive, making it a subject of interest in enzymatic studies. Researchers can use it to investigate the specificity and mechanism of enzymes like carbonyl reductases, which are involved in the reduction of ketones to secondary alcohols . This has implications for understanding enzyme-catalyzed reactions in metabolic pathways.
Biocatalysis
The compound is a substrate for biocatalytic processes, where enzymes are used to perform chemical transformations. Its conversion to other valuable chiral intermediates can be optimized through biocatalysis, which is a greener alternative to traditional chemical synthesis, reducing the need for harsh conditions and toxic reagents .
Mecanismo De Acción
The mechanism of action for these types of compounds often involves electrophilic aromatic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
While specific safety data for “ethyl 4-(3-chlorobenzyl)-1-piperazinecarboxylate” was not found, similar compounds can pose hazards. For example, “Benzyl chloroformate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, may be corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, is harmful if inhaled, and may cause cancer .
Propiedades
IUPAC Name |
ethyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)17-8-6-16(7-9-17)11-12-4-3-5-13(15)10-12/h3-5,10H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZRLDONDJGGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)


![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)

![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)
![N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)

![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)
